![molecular formula C8H9ClN4 B2486941 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride CAS No. 1586784-92-0](/img/structure/B2486941.png)
3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride
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Overview
Description
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Based on the structural analogy between Pt (II) and Pd (II) complexes, many palladium complexes have been synthesized and investigated for cytotoxic and antimicrobial activity . Two new Pd(II) complexes with 3-amino-5-methyl-5-(4-pyridyl)-hydantoin (AMPH) were synthesized: cis-[Pd(AMPH)2Cl2]·2H2O and cis-[Pd(AMPH)2Br2]·H2O .Molecular Structure Analysis
The molecular geometric structure analysis, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule have been calculated by using density functional theory calculations with the 6-311þþG(d,p) basis set in the ground state .Chemical Reactions Analysis
A risk of explosion and/or of toxic gas formation exists with the following substances: Oxidizing agents hydrogen peroxide sulfuric acid Metals acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Methylpyridine, are as follows: Appearance Form: clear, liquid Color: light yellow. Melting point/range: -19 °C (-2 °F) - lit .Scientific Research Applications
Chemical Reactions and Synthesis
- The reactivity of 3-amino-5-aryl-1H-pyrazoles, including compounds similar to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, has been studied in reactions with dialkyl dicyanofumarates. These reactions produce diverse compounds, including 3-aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and 7-amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates (Ali et al., 2013).
- An improved synthesis method for 3(5)-amino-5(3)-(pyrid-2-yl)-1H-pyrazole has been developed, which is significant in producing N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)amide and N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)thiourea, useful as proligands for metal cations and anions (Pask et al., 2006).
Material Science and Corrosion Inhibition
- Pyrazole derivatives, including those structurally related to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, have been shown to act as corrosion inhibitors for copper-iron alloys in hydrochloric acid solutions. This application is significant in material science and engineering (Mahmoud, 2005).
Pharmaceutical and Biological Applications
- Novel pyrazole derivatives have been synthesized for potential applications as antimicrobial and anticancer agents. The study of these compounds, including those structurally related to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, has shown promising results in treating cancer and combating microbial infections (Hafez et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFLCNZWKFCDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-YL)-1H-pyrazol-3-amine hydrochloride |
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